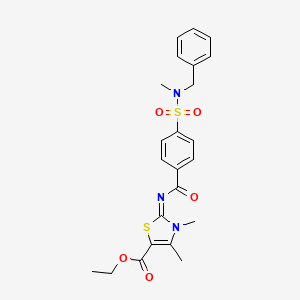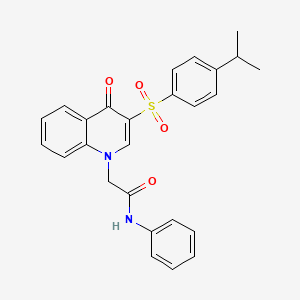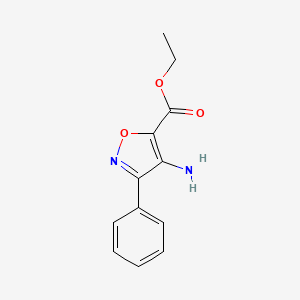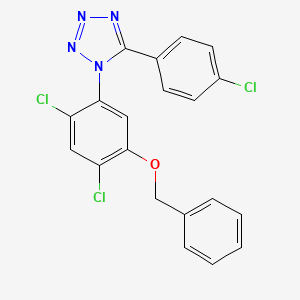
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Structural Characteristics and Synthesis
Tetrazole derivatives, such as 1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole, have been the focus of structural studies to understand their molecular configuration and interactions. The structural elucidation of tetrazole compounds, including their crystalline forms, offers insights into their chemical behavior and potential for interactions with biological targets. For instance, the detailed structural analysis through X-ray crystallography has revealed that tetrazole rings are essentially planar, showing no conjugation with the aryl rings at the 1- and 5-positions, which might influence their biological activity (B. J. Al-Hourani et al., 2015).
Biological Applications and Activities
Tetrazole derivatives have been explored for their potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. Synthesis of novel tetrazole derivatives and evaluation of their biological activities have demonstrated significant findings. For example, studies on the antimicrobial and cytotoxic activities of 5,7-dichloro-1,3-benzoxazole derivatives, which share structural similarities with the mentioned tetrazole compound, have shown that some derivatives possess significant antimicrobial activities and cytotoxic properties, suggesting their potential as therapeutic agents (N. Jayanna et al., 2013).
Chemical Synthesis and Modification
The chemical synthesis and modification of tetrazole derivatives enable the production of compounds with varied biological activities. Methods such as directed lithiation have been utilized for the synthesis of substituted tetrazoles, which are crucial for pharmacological screenings and further chemical modifications (P. Uhlmann et al., 1997). These synthetic methodologies contribute to the development of tetrazole-based compounds with enhanced biological or chemical properties.
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It would also include information on how to handle and store the compound safely.
Future Directions
This could involve a discussion of potential future research directions. For example, if the compound has shown promising biological activity, future research could involve further studies to determine its mechanism of action, or the development of analogs with improved activity.
Please note that this is a general guide, and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database of chemical information. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichloro-5-phenylmethoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O/c21-15-8-6-14(7-9-15)20-24-25-26-27(20)18-11-19(17(23)10-16(18)22)28-12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYMJBSJKKFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=NN=N3)C4=CC=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetraazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

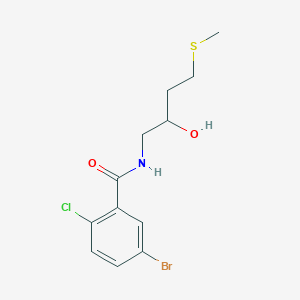
![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)
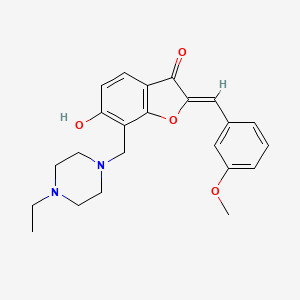
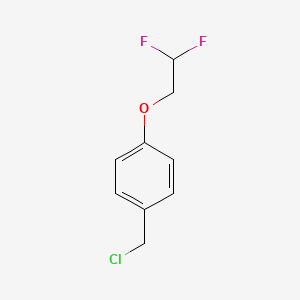
![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)
![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)
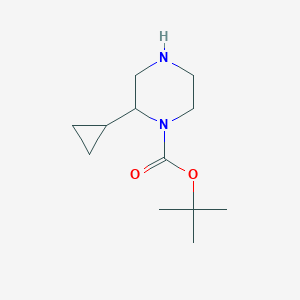
![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)
![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)
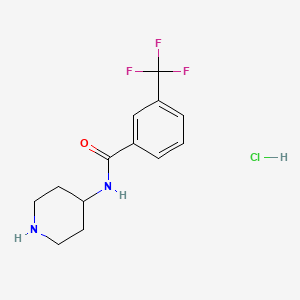
![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)
